2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-carbonitrile group. Key structural attributes include:
- Furan-2-yl substituent: At position 2 of the oxazole, a furan ring is appended via a (4-chlorophenoxy)methyl group.
- Amino substituent: Position 5 of the oxazole is functionalized with a [(4-methylphenyl)methyl]amino group, contributing steric bulk and aromatic π-π stacking capabilities.
The molecular formula is estimated as C₂₃H₁₉ClN₄O₃ (molecular weight ≈ 434.45 g/mol), though exact parameters depend on synthetic pathways .
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-2-4-16(5-3-15)13-26-22-20(12-25)27-23(30-22)21-11-10-19(29-21)14-28-18-8-6-17(24)7-9-18/h2-11,26H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYXFZNEMSJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a base such as potassium carbonate.
Formation of the oxazole ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under dehydrating conditions.
Introduction of the methylphenylamino group: This step involves the reaction of the oxazole derivative with 4-methylbenzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The indolizine derivatives are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study: A study published in Cancer Letters demonstrated that derivatives of indolizine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This data suggests that the compound could be developed into a novel antimicrobial agent, addressing the growing issue of antibiotic resistance .
Neuroprotective Effects
Emerging research indicates that 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide may have neuroprotective properties.
- Case Study: In a preclinical model of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The study attributed these effects to modulation of neuroinflammatory pathways .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole-4-carbonitrile Derivatives
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile ()
- Core structure : Shares the 1,3-oxazole-4-carbonitrile backbone.
- Substituents: Position 2: 4-Methoxyphenoxy-methyl furan (vs. 4-chlorophenoxy in the target). Position 5: 4-Fluorobenzylamino (vs. 4-methylbenzylamino in the target).
- Molecular formula : C₂₃H₁₈FN₃O₄ (mass: 419.41 g/mol).
- Key differences: Electron effects: Methoxy (electron-donating) vs. chloro (electron-withdrawing) on the phenoxy group. Halogen impact: Fluorine (lower steric demand) vs. chlorine (higher lipophilicity) .
4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole ()
- Core structure : 1,3-oxazole without the 4-carbonitrile group.
- Substituents :
- Sulfonyl and sulfanyl groups at positions 4 and 5.
- Furan-2-yl at position 2.
- Molecular formula: C₁₉H₁₂ClFNO₃S₂ (mass: 436.89 g/mol).
Oxadiazole and Thiazole Analogs
N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl Acetamides ()
- Core structure : 1,3,4-Oxadiazole (vs. 1,3-oxazole in the target).
- Substituents: 4-Chlorophenoxy methyl group and sulfanyl acetamide side chains.
- Biological activity : Demonstrated antibacterial efficacy against Gram-positive and Gram-negative bacteria (e.g., compound 7o showed activity comparable to ciprofloxacin).
- Key differences :
Isostructural Chloro/Bromo Thiazole Derivatives ()
- Core structure : Thiazole with pyrazole and triazole substituents.
- Substituents : Halogen (Cl/Br) at the aryl group.
- Biological relevance : Chloro derivatives exhibited antimicrobial activity, suggesting halogenation’s role in bioactivity.
- Key differences :
Substituent-Driven Comparisons
Amino Group Variations
- : 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile. Substituent: Dimethylaminoethyl amino group (flexible, basic side chain). Contrast: The target’s rigid 4-methylbenzylamino group may enhance aromatic stacking but reduce solubility .
Phenoxy Group Modifications
- : 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Substituent: Fluorine and methoxy groups on the phenyl ring. Contrast: The target’s unsubstituted chlorophenoxy group may optimize halogen bonding without steric hindrance .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- However, the oxazole core’s metabolic stability versus oxadiazole remains to be tested .
- Halogen Effects : Chlorine’s lipophilicity and halogen-bonding capacity may enhance target engagement compared to fluorine or methoxy groups .
- Computational Insights : Similarity coefficients (e.g., Tanimoto) and subgraph matching () could quantify structural overlap between the target and analogs, guiding lead optimization .
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure, which incorporates multiple functional groups, positions it as a candidate for various applications in medicinal chemistry and biological research.
Chemical Structure and Properties
This compound belongs to the oxazole family and features a carbonitrile group. The molecular formula is with a molecular weight of approximately 355.83 g/mol. The structural characteristics are crucial for its biological activity, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O3 |
| Molecular Weight | 355.83 g/mol |
| Functional Groups | Oxazole, Carbonitrile |
| CAS Number | 946278-48-4 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the chlorophenoxy group may enhance its interaction with microbial targets, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Some derivatives of similar structures have shown promise in reducing inflammation, indicating that this compound might share such properties.
The mechanism of action for this compound is likely multifaceted:
- Target Interaction : It may interact with specific enzymes or receptors involved in cancer proliferation or inflammation.
- Signal Pathway Modulation : By binding to molecular targets, it could modulate signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to this compound:
- Anticancer Studies : A study demonstrated that related oxazole derivatives showed significant cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can enhance efficacy .
- Antimicrobial Testing : Research on furan derivatives has revealed their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar antimicrobial properties .
- Inflammatory Response : Investigations into compounds with similar functional groups have shown potential in inhibiting pro-inflammatory cytokines, which could be relevant for therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
